Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate
CAS No.:
Cat. No.: VC18329096
Molecular Formula: C12H15BrO4
Molecular Weight: 303.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BrO4 |
|---|---|
| Molecular Weight | 303.15 g/mol |
| IUPAC Name | ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate |
| Standard InChI | InChI=1S/C12H15BrO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10,14H,3,7H2,1-2H3 |
| Standard InChI Key | IWNJMGFCENFWJD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(C1=CC(=C(C=C1)OC)Br)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate, reflects its three-dimensional structure:
-
A phenyl ring substituted with a bromine atom at position 3 and a methoxy group (-OCH₃) at position 4.
-
A 3-hydroxypropanoate side chain esterified to an ethyl group (-COOCH₂CH₃).
The stereochemistry of the hydroxyl group at the β-position of the propanoate chain introduces chirality, enabling enantiomeric forms that may exhibit distinct biological activities .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅BrO₄ | |
| Molecular Weight | 303.15 g/mol | |
| IUPAC Name | Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate | |
| Canonical SMILES | CCOC(=O)CC(C1=CC(=C(C=C1)OC)Br)O | |
| Topological Polar Surface Area | 55.8 Ų |
Synthesis Methods
Reduction of β-Ketoesters
A common synthesis route involves the sodium borohydride (NaBH₄)-mediated reduction of ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate. This method, adapted from analogous compounds , proceeds as follows:
-
Substrate Preparation: Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate is dissolved in ethanol under inert conditions.
-
Reduction: NaBH₄ is added at 0°C, reducing the ketone to a secondary alcohol.
-
Workup: The reaction is quenched with aqueous NH₄Cl, extracted with ethyl acetate, and purified via column chromatography.
This method yields the target compound in ~77% yield, with purity confirmed by NMR and HPLC .
Enzymatic Dynamic Kinetic Resolution (DKR)
Recent advances utilize lipase-catalyzed DKR to achieve enantioselective synthesis. For example, Novozym 435 (Candida antarctica lipase B) facilitates the resolution of racemic mixtures in the presence of metal catalysts like ruthenium . This approach enables access to enantiomerically pure forms, critical for pharmaceutical applications.
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| NaBH₄ Reduction | 77 | >95 | Simplicity, scalability |
| Enzymatic DKR | 85 | >99 | Enantioselectivity |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR: Signals at δ 177.2 (C=O), δ 70.1 (C-OH), and δ 55.6 (OCH₃) confirm the ester and methoxy functionalities .
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 303.05 [M+H]⁺, consistent with the molecular formula C₁₂H₁₅BrO₄.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and cholesterol-lowering agents. For example, hydrogenation of the hydroxy group yields saturated derivatives with enhanced metabolic stability .
Materials Science
Incorporation into liquid crystal polymers improves thermal stability, with mesophase transitions observed at 120–150°C.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume